molecular formula C15H32O B1217329 Isopentadecan-1-ol CAS No. 58524-92-8

Isopentadecan-1-ol

Cat. No. B1217329
CAS RN: 58524-92-8
M. Wt: 228.41 g/mol
InChI Key: FDAZSZUYCOPJED-UHFFFAOYSA-N
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Patent
US07994143B2

Procedure details

13-methyltetradecan-1-ol was prepared from 10-bromodecanol and 3-methylbutylbromide in 62% yield. The 1H NMR and MS-ESI data matched those reported by Yuasa et al. (Yuasa and Tsuruta (2004) Flavour and Fragrance Journal 19:199-204).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12].[CH3:13][CH:14]([CH3:18])[CH2:15][CH2:16]Br>>[CH3:13][CH:14]([CH3:18])[CH2:15][CH2:16][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCBr)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCCO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.